molecular formula C7H9NO B121831 3-Pyridineethanol CAS No. 6293-56-7

3-Pyridineethanol

Cat. No.: B121831
CAS No.: 6293-56-7
M. Wt: 123.15 g/mol
InChI Key: YPWSASPSYAWQRK-UHFFFAOYSA-N
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Description

3-Pyridineethanol is an organic compound with the molecular formula C7H9NO. It is a derivative of pyridine, where the ethanol group is attached to the third carbon of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Mechanism of Action

Target of Action

3-Pyridineethanol, also known as 3-Pyridinemethanol, is an aromatic primary alcohol and a key moiety of many bio-active and industrially important compounds . .

Mode of Action

It’s known that the presence of the pyridine nucleus in a molecule can determine an interaction with a specific protein, which defines the antimicrobial and antiviral selectivity for the target molecule . More research is needed to fully understand the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

This compound can undergo aerobic photo-oxidation in the presence of a catalytic amount of hydrobromic acid to form nicotinic acid . Nicotinic acid, also known as vitamin B3, plays a crucial role in the human body as it’s involved in numerous metabolic processes.

Pharmacokinetics

It’s known that the compound has a molecular weight of 10913 , which could influence its absorption and distribution in the body. More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

It’s known that this compound can be used in the synthesis of histone deacetylase inhibitors . Histone deacetylase inhibitors are a class of compounds that have a broad range of effects on cell function, including cell cycle arrest, differentiation, and apoptosis, which are processes that can influence the growth and survival of cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the photoelectrocatalytic oxidation of this compound to 3-pyridinemethanal and vitamin B3 was found to be influenced by factors such as the morphology of the nanotube, applied potential, Na2SO4 concentration, stirring speed of the solution, and pH . These factors can affect the reaction activity and product selectivities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Pyridineethanol can be synthesized through several methods. One common approach involves the reduction of 3-pyridinecarboxaldehyde using sodium borohydride in methanol. Another method includes the catalytic hydrogenation of 3-pyridinecarboxylic acid esters.

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 3-pyridinecarboxylic acid esters. This method is preferred due to its efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form 3-pyridinecarboxylic acid.

    Reduction: It can be reduced to form 3-pyridinemethanol.

    Substitution: The hydroxyl group can be substituted with other functional groups through various chemical reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride can be used for substitution reactions.

Major Products Formed:

    Oxidation: 3-Pyridinecarboxylic acid.

    Reduction: 3-Pyridinemethanol.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

3-Pyridineethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Pyridineethanol
  • 4-Pyridineethanol
  • 3-Pyridinemethanol
  • 3-Pyridinepropanol

Comparison: 3-Pyridineethanol is unique due to the position of the ethanol group on the third carbon of the pyridine ring. This positioning affects its chemical reactivity and physical properties compared to its isomers, 2-Pyridineethanol and 4-Pyridineethanol. For instance, this compound has different boiling and melting points, and its reactivity in substitution reactions can vary significantly from its isomers.

Properties

IUPAC Name

2-pyridin-3-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c9-5-3-7-2-1-4-8-6-7/h1-2,4,6,9H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWSASPSYAWQRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30212134
Record name 3-Pyridineethanol
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Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6293-56-7
Record name 3-Pyridineethanol
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Record name 3-Pyridineethanol
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Record name 3-Pyridineethanol
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Record name 3-Pyridineethanol
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Record name 2-(pyridin-3-yl)ethan-1-ol
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Record name 3-PYRIDINEETHANOL
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Synthesis routes and methods I

Procedure details

A round-bottomed flask equipped with a magnetic stirring bar is charged with 13.9 g (0.08 mol) of (3-pyridinyl)acetic acid, hydrochloride salt (Aldrich Chemical Co.) and 400 ml of tetrahydrofuran (THF) under a nitrogen atmoshphere. To this solution lithium aluminum hydride (6.0 g, 0.16 mol) is added at room temperature for 24 hr. Saturated aqueous sodium sulfate is then added dropwise until the mixture becomes white. The solution is dried over anhydrous sodium sulfate. After filtration and concentration the resulting yellow oil is purified by 324 g of HPLC grade silica gel, eluting with ethyl acetate-hexane-ethanol (10:1:1) and collecting 40 ml fractions. Fractions 21-43 homogeneous on TLC are combined and concentrated in vacuo to give a light yellow oil (3.4 g, 34%).
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
34%

Synthesis routes and methods II

Procedure details

To a solution of pyridin-3-yl-acetic acid ethyl ester (33 g, 197.36 mmol) in methanol (400 mL) was added sodium borohydride (74.66 g, 1.9 mole). The reaction mixture was refluxed for 12 h, then cooled to rt, quenched with water (300 mL), concentrated. The residue was extracted with DCM (500 mL), dried over sodium sulfate, concentrated to afford the title product (20.76 g).
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
74.66 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

2-Cyano-5-(2-triphenylmethyloxyethyl)pyridine N-oxide (8.0 g) and trimethylsilyl cyanide (11.2 ml) were treated as reported in Synthesis, 314 (1983). to give the title compound (2.831 g) as a pale yellow oil (yield: 30.0%).
Name
2-Cyano-5-(2-triphenylmethyloxyethyl)pyridine N-oxide
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step One
Yield
30%

Synthesis routes and methods IV

Procedure details

2-(2-Cyanopyridin-5-yl)-1-triphenylmethyloxyethane (2.631 g) and formic acid (38.0 ml) were treated as reported in Tetrahedron Lett., 579 (1986). to give the title compound (0.455 g) as colorless crystals (yield: 45.7%).
Name
2-(2-Cyanopyridin-5-yl)-1-triphenylmethyloxyethane
Quantity
2.631 g
Type
reactant
Reaction Step One
Quantity
38 mL
Type
solvent
Reaction Step One
Yield
45.7%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research paper focuses on metyrapone analogs. Why is 3-pyridineethanol relevant in this context?

A: While not explicitly investigated in the study, this compound represents a key structural fragment found within several of the metyrapone analogs synthesized and evaluated. The researchers highlight the importance of "appropriately substituted alcoholic or ketonic functions" [] for inhibitory activity against steroid 11β-hydroxylase. this compound contains both a pyridine ring and an ethanol group, making it a relevant building block for understanding the structure-activity relationships of potential inhibitors in this class. Examining its properties and potential contribution to the activity of larger molecules containing this substructure could provide valuable insights for future drug design efforts.

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